molecular formula C24H17N5O5S B2728701 N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide CAS No. 1243024-56-7

N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B2728701
CAS No.: 1243024-56-7
M. Wt: 487.49
InChI Key: YIECGKZBAZUISF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of benzodioxole, oxadiazole, thienopyrimidine, and acetamide moieties, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and conditions to ensure the correct formation of the desired product. Common synthetic routes may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of Oxadiazole Ring: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Synthesis of Thienopyrimidine Core: This can be synthesized via the condensation of thiophene derivatives with appropriate amines and carbonyl compounds.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzodioxole, oxadiazole, thienopyrimidine, or acetamide moieties. Examples include:

    Benzodioxole Derivatives: Compounds with similar benzodioxole structures.

    Oxadiazole Derivatives: Molecules containing the oxadiazole ring.

    Thienopyrimidine Derivatives: Compounds with thienopyrimidine cores.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is unique due to its combination of multiple heterocyclic moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O5S/c1-13-19-23(35-20(13)22-27-21(28-34-22)14-5-3-2-4-6-14)25-11-29(24(19)31)10-18(30)26-15-7-8-16-17(9-15)33-12-32-16/h2-9,11H,10,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIECGKZBAZUISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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